2,3,5,9-tetramethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one
Overview
Description
2,3,5,9-tetramethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one is a useful research compound. Its molecular formula is C21H23NO4S and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.13477939 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidative and Anti-Inflammatory Properties
Chromenyl derivatives extracted from marine organisms like the venerid clam, Paphia malabarica, have been identified to possess significant antioxidative and anti-inflammatory properties. These compounds exhibit comparable radical scavenging activities to known antioxidants like α-tocopherol and have shown higher anti-5-lipoxygenase activity than ibuprofen, indicating their potential as anti-inflammatory agents (Joy & Chakraborty, 2017).
Synthesis of Functionalized Compounds
The synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones has been developed using a green, three-component reaction, highlighting a catalyst-free and solvent-free methodology. This approach underlines the utility of chromen derivatives in synthesizing a variety of substituted compounds with potential therapeutic targets (Kumar et al., 2015).
Antimicrobial Activities
Ionic liquid-mediated synthesis has been employed to produce novel chromone-pyrimidine coupled derivatives. These compounds were synthesized under solvent-free conditions using an eco-friendly catalyst, displaying a variety of biological activities, including antifungal and antibacterial properties. This highlights the potential of chromen derivatives in the development of new antimicrobial agents (Nikalje et al., 2017).
Novel Flavonoid Inhibition of Carbonic Anhydrase-II
The extraction from the bark of Millettia ovalifolia yielded a novel flavonoid with significant inhibition of the cytosolic form of bovine carbonic anhydrase-II. This flavonoid, a structural relative of chromen derivatives, could serve as a pharmacophore for treating various disorders, suggesting the broader applicability of such compounds in medicinal chemistry (Rahman et al., 2015).
Properties
IUPAC Name |
2,3,5,9-tetramethyl-6-(2-oxo-2-thiomorpholin-4-ylethyl)furo[3,2-g]chromen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-11-14(4)25-19-13(3)20-16(9-15(11)19)12(2)17(21(24)26-20)10-18(23)22-5-7-27-8-6-22/h9H,5-8,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHYMGWVGWGZRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCSCC4)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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